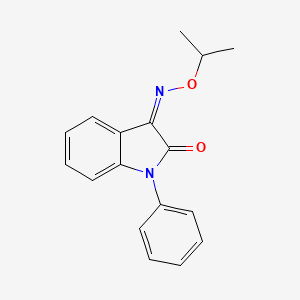![molecular formula C21H22FNO B2931689 1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone CAS No. 2320535-01-9](/img/structure/B2931689.png)
1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone, also known as RTI-126, is a chemical compound that belongs to the class of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. In
作用机制
1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone works by blocking the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By blocking the transporter, 1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone increases the concentration of dopamine in the synapse, leading to increased dopamine signaling and improved neurological function.
Biochemical and Physiological Effects
1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone has been shown to increase locomotor activity and improve cognitive function in animal models. It has also been shown to reduce drug-seeking behavior in rats, indicating its potential use in the treatment of drug addiction. Additionally, 1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone has been shown to have a low potential for abuse and dependence, making it a promising candidate for the treatment of various disorders.
实验室实验的优点和局限性
One of the advantages of using 1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone in lab experiments is its potency and selectivity for the dopamine transporter. This allows for precise manipulation of dopamine signaling in the brain. However, one of the limitations of using 1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone is its high cost and difficulty in synthesis, which may limit its widespread use in research.
未来方向
There are several future directions for the study of 1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone. One area of research is the development of more efficient and cost-effective synthesis methods for 1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone. Another area of research is the investigation of its potential use in the treatment of other neurological and psychiatric disorders such as depression and schizophrenia. Additionally, further research is needed to understand the long-term effects of 1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone on the brain and its potential for neurotoxicity.
合成方法
The synthesis of 1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone involves the reaction of 3-fluoro-8-azabicyclo[3.2.1]octane with 4-phenylphenacyl bromide in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide at elevated temperatures. The resulting product is then purified by column chromatography to obtain pure 1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone.
科学研究应用
1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. It has been shown to increase dopamine levels in the brain, which is essential for the treatment of these disorders.
属性
IUPAC Name |
1-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-phenylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO/c22-18-13-19-10-11-20(14-18)23(19)21(24)12-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-9,18-20H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGHMJQRLKERIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC=C(C=C3)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[1,1'-Biphenyl]-4-yl}-1-{3-fluoro-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



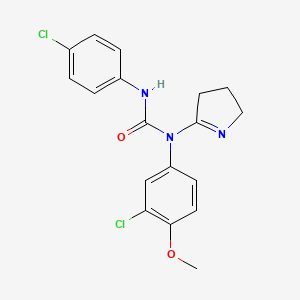
![benzo[d][1,3]dioxol-5-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2931618.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2931619.png)
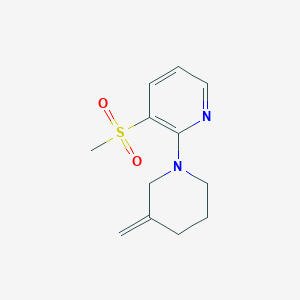

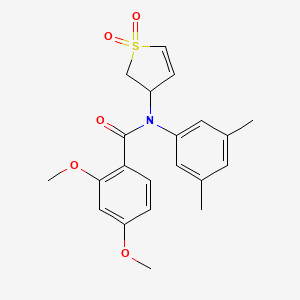

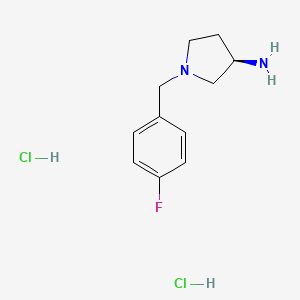

![6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2931627.png)
